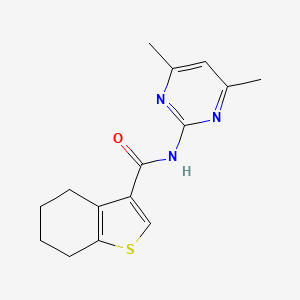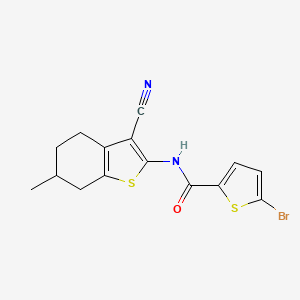![molecular formula C17H21NO3 B4184297 N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184297.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BHAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its biological effects through the inhibition of COX-2 and the induction of apoptosis. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces the production of prostaglandins, thereby suppressing inflammation and inhibiting the growth of cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. It has been shown to have low toxicity and is well-tolerated by cells and organisms. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low selectivity for COX-2, which can result in off-target effects.
Orientations Futures
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Another direction is the investigation of the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. The use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a plant growth regulator and environmental remediation agent also warrants further research. Finally, the development of novel formulations of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide with improved solubility and bioavailability is an important area of future research.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the development of inflammation and cancer. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In agriculture, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential use as a plant growth regulator. It has been shown to enhance the growth of various crops, including wheat, rice, and soybean, by promoting root growth and increasing photosynthesis.
In environmental science, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its ability to remove heavy metals from contaminated soil and water. It has been demonstrated to form stable complexes with heavy metals, thereby reducing their toxicity and facilitating their removal from the environment.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(18-9-8-13-4-2-1-3-5-13)14-6-7-15-16(12-14)21-11-10-20-15/h4,6-7,12H,1-3,5,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPGMLACZXLVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184217.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4184237.png)
![6-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4184249.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)

![2-(4-nitrophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4184269.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)

![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B4184277.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4184286.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4184305.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4184320.png)
